molecular formula C7H7N5O2S B13132456 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile

2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile

Cat. No.: B13132456
M. Wt: 225.23 g/mol
InChI Key: OIHRRVGUFAMZEL-AATRIKPKSA-N
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Description

2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with a methylthio group and a nitroacetonitrile moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methylthiourea.

    Substitution Reactions: The methylthio group is introduced via nucleophilic substitution reactions, where a suitable methylthiol reagent reacts with the triazine ring.

    Nitroacetonitrile Introduction: The nitroacetonitrile moiety is incorporated through a nitration reaction followed by a condensation reaction with acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted triazine derivatives

Scientific Research Applications

2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to DNA or proteins. The nitroacetonitrile moiety can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and reactive dyes.

    2,4-Diamino-6-methylthio-1,3,5-triazine: Explored for its antimicrobial properties.

    2,4,6-Triaminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile stands out due to its unique combination of a triazine ring with a nitroacetonitrile moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7N5O2S

Molecular Weight

225.23 g/mol

IUPAC Name

(2E)-2-(6-methyl-4-methylsulfanyl-1H-1,3,5-triazin-2-ylidene)-2-nitroacetonitrile

InChI

InChI=1S/C7H7N5O2S/c1-4-9-6(5(3-8)12(13)14)11-7(10-4)15-2/h1-2H3,(H,9,10,11)/b6-5+

InChI Key

OIHRRVGUFAMZEL-AATRIKPKSA-N

Isomeric SMILES

CC1=NC(=N/C(=C(\C#N)/[N+](=O)[O-])/N1)SC

Canonical SMILES

CC1=NC(=NC(=C(C#N)[N+](=O)[O-])N1)SC

Origin of Product

United States

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